
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate typically involves multi-step reactions. One common method includes the reaction of isoquinoline with alkyl propiolate and 1,3-diketones under mild conditions . Another approach involves the use of palladium-catalyzed coupling reactions followed by cyclization . These methods often require specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs and treatments for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for manufacturing other chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
1,2-Dihydroisoquinolines: These are closely related compounds with similar synthetic routes and applications.
Uniqueness
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
69664-71-7 |
|---|---|
Formule moléculaire |
C14H18NO5P |
Poids moléculaire |
311.27 g/mol |
Nom IUPAC |
ethyl 1-dimethoxyphosphoryl-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18NO5P/c1-4-20-14(16)15-10-9-11-7-5-6-8-12(11)13(15)21(17,18-2)19-3/h5-10,13H,4H2,1-3H3 |
Clé InChI |
DWCCGBQZVXCJIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C=CC2=CC=CC=C2C1P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


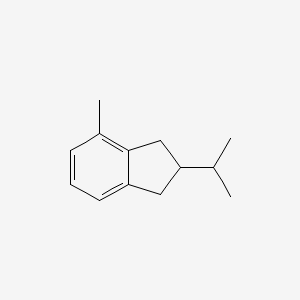





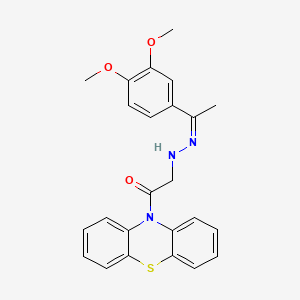
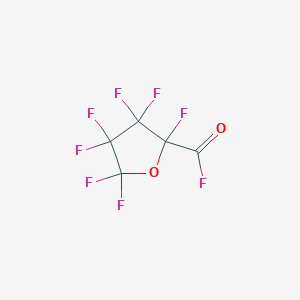
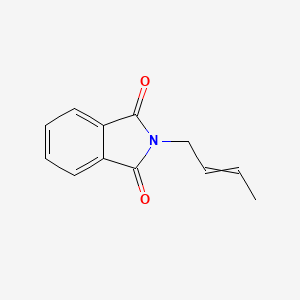
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
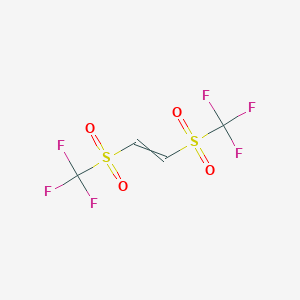

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)
oxophosphanium](/img/structure/B14480820.png)
